4-(10-Phenylanthracen-9-yl)benzeneboronic acid
Overview
Description
4-(10-Phenylanthracen-9-yl)benzeneboronic acid is an organic compound with the molecular formula C26H19BO2 It is a boronic acid derivative, characterized by the presence of a phenylanthracene moiety attached to a benzeneboronic acid group
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(10-Phenylanthracen-9-yl)benzeneboronic acid are currently unknown
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be absorbed in the body when administered orally.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
It is known that the compound is light sensitive , suggesting that exposure to light could affect its stability and activity.
Biochemical Analysis
Biochemical Properties
4-(10-Phenylanthracen-9-yl)benzeneboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound can act as a ligand, binding to metal catalysts and enhancing their reactivity. Additionally, this compound can interact with biomolecules such as nucleic acids and peptides, forming stable complexes that can be utilized in biochemical assays and diagnostic applications .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These cellular effects highlight the potential of this compound as a tool for studying cellular mechanisms and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain kinases by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and transcriptional activity [6][6].
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or reactive chemicals. Over time, the degradation products of this compound can accumulate and potentially interfere with cellular processes. Long-term studies have shown that this compound can have sustained effects on cell signaling and metabolism, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes without adverse effects. These findings underscore the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in biochemical reactions, influencing the levels of key metabolites and altering metabolic homeostasis. The study of these metabolic pathways provides insights into the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the bioavailability and efficacy of the compound in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(10-Phenylanthracen-9-yl)benzeneboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 10-bromo-9-phenylanthracene and 4-boronic acid phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain purity and yield.
Types of Reactions:
Oxidation: The phenyl and anthracene moieties can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the boronic acid group.
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of phenyl and anthracene derivatives with oxidized functional groups.
Reduction: Formation of phenyl and anthracene derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(10-Phenylanthracen-9-yl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Comparison with Similar Compounds
- 3-(10-Phenylanthracen-9-yl)benzeneboronic acid
- (10-Phenylanthracen-9-yl)boronic acid
Comparison: 4-(10-Phenylanthracen-9-yl)benzeneboronic acid is unique due to the specific positioning of the phenylanthracene moiety and the boronic acid group. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its isomers and other boronic acid derivatives. The presence of the anthracene moiety also imparts strong fluorescence, which is a valuable property for various applications.
Properties
IUPAC Name |
[4-(10-phenylanthracen-9-yl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17,28-29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDGEMZBYUVHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235441 | |
Record name | B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952604-30-7 | |
Record name | B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952604-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(10-phenylanthracen-9-yl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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